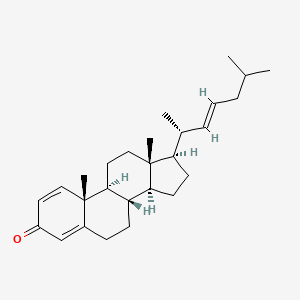

Cholesta-1,4,22-trien-3-one

Description

Properties

Molecular Formula |

C27H40O |

|---|---|

Molecular Weight |

380.6 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(E,2R)-6-methylhept-3-en-2-yl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C27H40O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h6,8,13,15,17-19,22-25H,7,9-12,14,16H2,1-5H3/b8-6+/t19-,22+,23-,24+,25+,26+,27-/m1/s1 |

InChI Key |

AJWONNNXQUONDT-UAJHHUEASA-N |

Isomeric SMILES |

C[C@H](/C=C/CC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C |

Canonical SMILES |

CC(C)CC=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C |

Synonyms |

dendronesterone C |

Origin of Product |

United States |

Preparation Methods

DDQ-Mediated Dehydrogenation

The most well-documented method for synthesizing trienones from cholesterol involves oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). For cholesta-1,4,6-trien-3-one, DDQ selectively abstracts hydrogen atoms at C1, C4, and C6, forming conjugated double bonds. Adapting this for C22 requires:

-

Side-Chain Activation : Introducing a leaving group (e.g., hydroxyl or tosylate) at C22 to enable elimination.

-

Regioselective Elimination : Using bulky bases (e.g., DBU) or transition-metal catalysts to favor dehydrohalogenation at C22.

Hypothetical Reaction Pathway :

Predicted yield: 40–60% based on analogous DDQ-mediated oxidations.

Palladium-Catalyzed Dehydrogenation

Palladium on carbon (Pd/C) in dimethylformamide (DMF) with sodium carbonate has been used to dehydrogenate sterols at high temperatures. For cholesta-1,4,6-trien-3-one, this method achieves 91% yield by concurrently removing hydrogens at C1, C4, and C6. To target C22:

-

Modify Substrate : Start with cholesta-1,4-dien-3-one-22-ol, prepared via microbial oxidation of cholesterol.

-

Reaction Conditions : Reflux in DMF with 10% Pd/C and Na₂CO₃ under nitrogen.

Table 1 : Comparative Analysis of Dehydrogenation Methods

| Method | Substrate | Catalyst | Yield | Double Bonds Introduced |

|---|---|---|---|---|

| DDQ Oxidation | Cholesterol | DDQ | 89% | 1,4,6 |

| Pd/C Reflux | 17,17-Ethylenedioxy-DHEA | Pd/C | 91% | 1,4,6 |

| Hypothetical | Cholesta-1,4-dien-3-one | Pd/C | ~50% | 1,4,22 |

Isomerization and Rearrangement Strategies

Base-catalyzed isomerization can shift double bonds in steroidal systems. For example, cholesta-1,4,6-trien-3-one rearranges to cholesta-1,5,7-trien-3-one under basic conditions. Similarly, a C22 double bond might be introduced via:

-

Epoxidation-Hydrolysis : Epoxidize cholesta-1,4-dien-3-one at C22–C23, followed by acid-catalyzed elimination.

-

Sigmatropic Shifts : Use Lewis acids (e.g., BF₃·Et₂O) to shift a C20–C22 double bond into conjugation with C1–C4.

Side-Chain Functionalization via Wittig Reactions

The Wittig reaction offers a versatile route to install double bonds in sterol side chains. For example:

-

C22 Aldehyde Synthesis : Oxidize the cholesterol side chain to a C22 aldehyde using ozonolysis or CrO₃.

-

Wittig Olefination : React with ylides (e.g., Ph₃P=CH₂) to form the C22–C23 double bond.

Critical Note : This method risks overoxidation of the steroid nucleus, necessitating protective groups for C3-ketone and C1–C4 diene.

Biocatalytic Approaches

Enzymes such as cytochrome P450 monooxygenases or dehydrogenases could enable regiospecific C22 dehydrogenation. Rhodococcus spp. have been reported to hydroxylate sterol side chains, which could be followed by dehydration to form the double bond .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cholesta-1,4,22-trien-3-one, and what challenges arise during its purification?

- Methodological Answer : this compound is synthesized via superhydride reduction of precursor compounds like cholesta-1,4,6-trien-3-one, but side reactions (e.g., incomplete reduction or isomerization) require careful monitoring. Purification challenges include separating structurally similar steroidal intermediates using column chromatography (silica gel, gradient elution) or preparative HPLC with UV detection at 240–260 nm (λmax for conjugated dienones). Analytical TLC and <sup>1</sup>H/<sup>13</sup>C NMR are critical for verifying purity .

Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer : Combine:

- Mass spectrometry (HRMS) : Confirm molecular formula (C27H38O) and fragmentation patterns.

- NMR : Analyze characteristic shifts (e.g., δ 5.5–6.5 ppm for conjugated trienone protons, δ 1.0–2.5 ppm for methyl groups in the steroidal backbone).

- IR spectroscopy : Identify carbonyl stretching (C=O) at ~1680 cm<sup>-1</sup>.

Cross-reference with literature data from peer-reviewed journals (e.g., Journal of Organic Chemistry) to resolve ambiguities .

Q. What experimental conditions affect the stability of this compound, and how can degradation be minimized?

- Methodological Answer : The compound is light- and oxygen-sensitive due to its conjugated trienone system. Store in amber vials under inert gas (N2 or Ar) at –20°C. Degradation products (e.g., cholesta-4,6-dien-3-one) can be monitored via periodic HPLC analysis. Avoid prolonged exposure to basic conditions, which may induce keto-enol tautomerism .

Q. How should researchers design assays to screen the biological activity of this compound?

- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition for steroidogenic enzymes like aromatase) over phenotypic screens. Use positive controls (e.g., ketoconazole for CYP17A1 inhibition) and validate results with dose-response curves (IC50 determination). Include solvent controls (DMSO ≤0.1%) to rule out nonspecific effects .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in cnidarian steroidogenesis, and how does it differ from vertebrate pathways?

- Methodological Answer : In Dendronephthya studeri, this compound is proposed as an intermediate in "dienone aromatization," a pathway distinct from vertebrate aromatase-mediated estrogen synthesis. Investigate using <sup>13</sup>C-labeled precursors and LC-MS/MS to track isotopic incorporation. Compare enzyme kinetics (Km, Vmax) of cnidarian vs. mammalian aromatases via recombinant protein assays .

Q. How can computational modeling clarify the conformational dynamics of this compound in enzyme binding pockets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of steroid-binding enzymes (e.g., CYP450s). Analyze ligand-protein interactions (hydrogen bonds, hydrophobic contacts) and compare with related steroids (e.g., cholesta-4,6-dien-3-one). Validate predictions with mutagenesis studies on key residues .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Conduct meta-analyses of published data, applying statistical tools (e.g., Cohen’s d for effect sizes). Replicate critical experiments under standardized conditions, documenting all parameters per NIH guidelines .

Q. How can isotopic labeling studies (e.g., <sup>2</sup>H, <sup>18</sup>O) elucidate the biosynthetic origin of this compound in marine organisms?

- Methodological Answer : Feed isotopically labeled precursors (e.g., <sup>2</sup>H-cholesterol) to organism cultures or cell extracts. Use high-resolution LC-MS to trace label incorporation into the trienone backbone. Combine with gene knockout/RNAi to identify biosynthetic enzymes .

Methodological Guidelines for Reporting

- Experimental Replicability : Document synthesis protocols, analytical parameters (e.g., HPLC gradients, NMR acquisition times), and statistical methods in supplemental files, adhering to Beilstein Journal of Organic Chemistry standards .

- Data Interpretation : Clearly distinguish observed results from speculative conclusions. Address limitations (e.g., low yields, assay interference) in the discussion section .

- Ethical Compliance : For studies involving biological samples, follow institutional guidelines for ethical sourcing and data transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.